(2,4,5-Trichlorophenyl)carbonimidoyl
Description
(2,4,5-Trichlorophenyl)carbonimidoyl is an organochlorine compound featuring a carbonimidoyl group (-C(=NH)-) attached to a 2,4,5-trichlorophenyl moiety. The trichlorophenyl group consists of a benzene ring substituted with chlorine atoms at the 2-, 4-, and 5-positions, imparting significant electron-withdrawing effects and influencing reactivity.
Properties
CAS No. |
2666-67-3 |
|---|---|
Molecular Formula |
C7H2Cl5N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1,1-dichloro-N-(2,4,5-trichlorophenyl)methanimine |
InChI |
InChI=1S/C7H2Cl5N/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H |
InChI Key |
CIOQIEHXTOMASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trichlorophenyl)carbonimidoyl typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed carbonylation reactions, which are efficient and yield high purity products . The reaction conditions often involve the use of carbon monoxide surrogates to avoid the direct handling of toxic CO gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (2,4,5-Trichlorophenyl)carbonimidoyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2,4,5-Trichlorophenyl)carbonimidoyl has several applications in scientific research:
Mechanism of Action
The mechanism by which (2,4,5-Trichlorophenyl)carbonimidoyl exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences among (2,4,5-Trichlorophenyl)carbonimidoyl and structurally related compounds:
Reactivity and Environmental Behavior
- Chlorinated Phenyl Derivatives: 2,4,5-Trichlorophenol and 2,4,5-Trichloroacetic Acid (): These compounds exhibit higher polarity due to hydroxyl (-OH) or carboxyl (-COOH) groups, increasing water solubility and environmental mobility. Their persistence in groundwater is linked to slow degradation of chlorinated aromatics . Reduced polarity compared to phenolic derivatives could lower water solubility, favoring bioaccumulation.
Dichlorophenyl Pesticides (e.g., Propiconazole) :
- Dichlorophenyl (2,4-di-Cl) substitution reduces steric hindrance compared to trichlorophenyl analogs, possibly improving binding to fungal cytochrome P450 enzymes. The triazole ring facilitates metal coordination, a key mechanism in fungicidal activity.
-
- The thiazole ring in 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine introduces sulfur-based π-electron delocalization, enhancing stability. The amine group (-NH₂) enables hydrogen bonding, critical for biological interactions in drug design.
Toxicity and Environmental Impact
- Chlorinated Phenols/Acids: Documented in groundwater contamination, with 2,4,5-trichlorophenol showing acute toxicity to aquatic life .
- Propiconazole : Moderate toxicity (LD₅₀ ~500 mg/kg in rats); environmental concerns include endocrine disruption .
- Thiazol-2-amine Derivatives : Variable toxicity profiles; the trichlorophenyl moiety may contribute to bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
